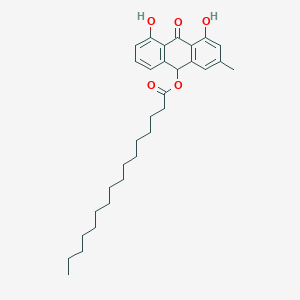
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is a natural product isolated from the roots of Cassia kleinii. It is an oxanthrone ester, specifically characterized as 1,8-dihydroxy-3-methyl-9(10H)-anthracenone-10-oxyhexadecanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is typically isolated from the roots of Cassia kleinii through degradative and spectroscopic methods . The synthetic route involves the extraction of the compound using solvents followed by purification processes such as column chromatography.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to the equipment and processes to handle larger volumes of raw material.
Analyse Des Réactions Chimiques
Types of Reactions: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Kleinioxanthrone-4: Another oxanthrone ester isolated from Cassia kleinii, characterized as 2,6,7-trihydroxy-1,8-dimethoxy-3-methyl-9(10H)-anthracenone-10-oxydecanoate.
Kleinioxanthrone-1 and Kleinioxanthrone-2: Isolated from the aerial parts of Cassia kleinii, these compounds have similar structures but differ in the length and substitution pattern of their side chains.
Uniqueness: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is unique due to its specific hydroxyl and carbonyl substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H42O5 |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate |
InChI |
InChI=1S/C31H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-27(34)36-31-23-17-16-18-25(32)28(23)30(35)29-24(31)20-22(2)21-26(29)33/h16-18,20-21,31-33H,3-15,19H2,1-2H3 |
Clé InChI |
KLZLSRCDCWZALP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonymes |
1,8-dihydroxy-3-methyl-9(10H)-anthracenone-10-oxyhexadecanoate kleinioxanthrone-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

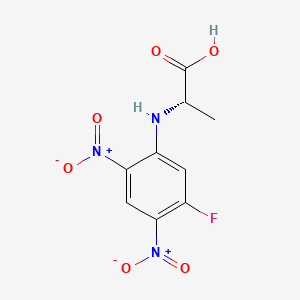
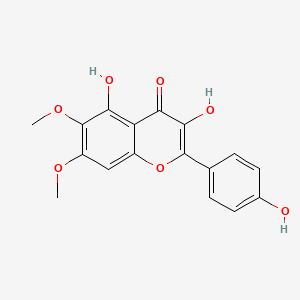
![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)
![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
![(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1239498.png)
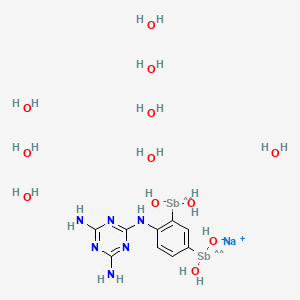

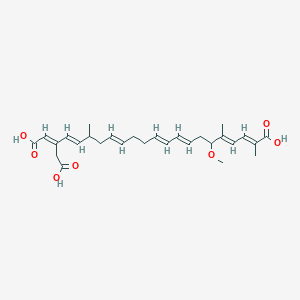
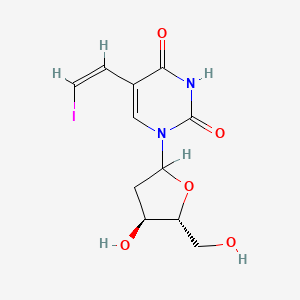
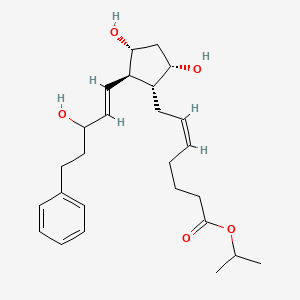
![3-[2-[[(1S,2R,3R,4R)-3-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1239513.png)
